molecular formula C8H13NO2S B12812654 Methyl 2-isothiocyanato-4-methylpentanoate

Methyl 2-isothiocyanato-4-methylpentanoate

Cat. No.: B12812654
M. Wt: 187.26 g/mol
InChI Key: GKWLTOCCLNATHO-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-4-methylpentanoate is an organic compound with the molecular formula C8H13NO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isothiocyanato-4-methylpentanoate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isothiocyanato-4-methylpentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the isothiocyanate group to other functional groups.

    Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of isothiocyanate derivatives.

Scientific Research Applications

Methyl 2-isothiocyanato-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-4-methylpentanoate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl isothiocyanate: A simpler isothiocyanate compound with similar reactivity but different applications.

    Phenyl isothiocyanate: Another isothiocyanate derivative with distinct chemical properties and uses.

    Ethyl isothiocyanate: Similar in structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.

Uniqueness

Methyl 2-isothiocyanato-4-methylpentanoate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of an isothiocyanate group with a methylpentanoate backbone makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-isothiocyanato-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLTOCCLNATHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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